2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol
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Overview
Description
2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol is an organic compound with the molecular formula C8H16O3 It is a derivative of propanol, featuring a tetrahydrofuran ring attached to the propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol typically involves the reaction of 2-methylpropan-1-ol with tetrahydrofuran under specific conditions. One common method includes the use of an acid catalyst to facilitate the formation of the ether bond between the alcohol and the tetrahydrofuran ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally requires precise control of temperature, pressure, and catalyst concentration to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: It can participate in nucleophilic substitution reactions, where the tetrahydrofuran ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers or amines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol involves its interaction with specific molecular targets. The tetrahydrofuran ring can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially altering their activity. This compound may also modulate signaling pathways by interacting with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-[(oxolan-2-yl)oxy]propan-1-ol: Similar structure but with different substitution patterns.
3-(Oxolan-2-yl)propan-1-ol: Lacks the methyl group on the propanol backbone.
1-Propanol, 2-methyl-3-[(tetrahydro-2-furanyl)oxy]: Another structural isomer with similar properties
Uniqueness
2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol is unique due to its specific arrangement of the tetrahydrofuran ring and the propanol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
88628-78-8 |
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Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-methyl-3-(oxolan-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C8H16O3/c1-7(5-9)6-11-8-3-2-4-10-8/h7-9H,2-6H2,1H3 |
InChI Key |
QUQPOXQBSBPDMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)COC1CCCO1 |
Origin of Product |
United States |
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